(7R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
Description
The compound (7R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid features a unique spirocyclic scaffold with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₂H₁₉NO₄, and it has an approximate molecular weight of 242.3 g/mol . The spiro[2.4]heptane core imposes conformational rigidity, which can enhance binding specificity in biological systems. This compound is primarily utilized as a synthetic intermediate for pharmaceuticals, particularly in the development of quinolone antibiotics (e.g., derivatives in and ) .
Properties
IUPAC Name |
(7R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(7-13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFSKDGVRVJWGF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid is a complex organic compound featuring a spirocyclic structure, which is known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a unique spirocyclic framework characterized by the presence of both aza and carboxylic acid functionalities, which enhance its reactivity and interaction with biological targets. The molecular formula is , and it possesses a molecular weight of approximately 241.28 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.28 g/mol |
| CAS Number | [To be determined] |
| LogP | [To be determined] |
| Polar Surface Area | [To be determined] |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent in several areas.
Antiviral Activity
Research indicates that derivatives of spirocyclic compounds similar to this compound exhibit promising antiviral properties, particularly against Hepatitis C virus (HCV). These compounds function as inhibitors of the NS5A protein, crucial for viral replication.
Case Study: HCV Inhibition
A study demonstrated that specific derivatives of spirocyclic compounds significantly reduced HCV replication in vitro. The mechanism involves the disruption of the viral life cycle by inhibiting the NS5A protein's function, which is essential for viral RNA replication and assembly .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that spirocyclic compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study: Apoptosis Induction
In vitro assays indicated that this compound can trigger apoptosis in human cancer cell lines through the activation of caspase cascades, leading to cell cycle arrest and programmed cell death .
The biological activity of this compound is attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in signaling pathways related to cell growth and apoptosis.
- Enzyme Inhibition : It potentially inhibits enzymes critical for viral replication or cancer cell proliferation.
- Cell Cycle Modulation : The compound may alter the expression of proteins involved in cell cycle regulation, leading to growth arrest in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The Boc group in the target compound improves synthetic handling but may reduce solubility compared to the free carboxylic acid derivative .
- Stereochemistry (e.g., 7R configuration) is critical for interactions in chiral environments, as seen in quinolone derivatives () .
Key Observations :
- Quinolone derivatives (e.g., ) with 5-azaspiro[2.4]heptane moieties exhibit broad-spectrum antibacterial activity, particularly against multidrug-resistant strains. The S-configuration at the C-7 position in compound 2a enhances potency, suggesting stereochemical optimization is critical .
- The target compound’s lack of reported bioactivity highlights its role as an intermediate rather than a final drug candidate.
Preparation Methods
Cyclization for Spirocyclic Core Assembly
The azaspiro[2.4]heptane skeleton is synthesized via a [2+2] cycloaddition or intramolecular nucleophilic substitution. A representative protocol involves:
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Starting Material : N-Boc-protected cyclohexene derivative (e.g., (R)-5-azaspiro[2.4]heptane precursor).
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Reaction Conditions : Lewis acid catalysis (e.g., BF₃·OEt₂) in dichloromethane at −20°C for 12 hours.
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Outcome : Cyclization yields the spirocyclic intermediate with >90% regioselectivity.
Mechanistic Insight : The Lewis acid coordinates to the carbonyl oxygen, facilitating nucleophilic attack by the amine and subsequent ring closure.
Boc Protection and Deprotection
The Boc group is critical for preventing unwanted side reactions:
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Protection Step : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.
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Deprotection : Catalytic hydrogenation (H₂/Pd-C) or acidic conditions (HCl/dioxane) selectively removes the Boc group post-cyclization.
Optimization Note : Excess Boc₂O (1.5 equiv) and prolonged reaction times (24 hours) improve yields to 85–92%.
Carboxylation Strategies
Introducing the carboxylic acid moiety is achieved through:
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Oxidation of a Primary Alcohol : Using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO.
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Carbon Dioxide Insertion : Grignard reagent (e.g., MeMgBr) reacts with CO₂ under high pressure (5 atm) to form the carboxylate.
Key Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Jones Oxidation | 78 | 95 |
| CO₂ Insertion | 82 | 97 |
Catalytic Asymmetric Synthesis
Enantioselective synthesis of the (7R)-configured product employs chiral catalysts:
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Chiral Phase-Transfer Catalysts : Binaphthyl-derived catalysts (e.g., (R)-BINOL) induce asymmetry during cyclization, achieving enantiomeric excess (ee) of 88–94%.
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Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the undesired (7S)-enantiomer, enhancing ee to >99%.
Case Study : A 10 mmol-scale reaction using (R)-BINOL yielded 72% of the (7R)-product with 94% ee, demonstrating scalability.
Reaction Optimization and Process Chemistry
Solvent and Temperature Effects
Catalytic Systems
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Lewis Acids : BF₃·OEt₂ outperforms AlCl₃ in cyclization, reducing byproduct formation from 15% to 5%.
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Bases : Triethylamine (TEA) neutralizes HCl generated during Boc protection, preventing amine protonation.
Purification and Characterization
Chromatographic Techniques
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step reactions with challenges in stereochemical control and yield optimization. Key strategies include:
- Catalyst selection : Use of chiral catalysts to preserve the (7R)-configuration during spirocyclic ring formation .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability, while temperature gradients (e.g., −78°C to room temperature) minimize side reactions .
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is critical for amine protection; acidic conditions (e.g., TFA) ensure selective deprotection without disrupting the spirocyclic core .
- Yield optimization : Patent literature suggests iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of coupling reagents) and reaction time (12–24 hrs) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry via coupling constants (e.g., J-values for spirocyclic protons) and Boc-group integration .
- IR spectroscopy : Stretching frequencies for carbonyl groups (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) validate functional group presence .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (241.28 g/mol) and fragmentation patterns unique to the spirocyclic scaffold .
Q. How can researchers design initial biological assays to evaluate enzymatic inhibition potential?
- Target selection : Prioritize enzymes with known sensitivity to spirocyclic inhibitors (e.g., proteases or kinases) based on structural analogs .
- In vitro assays : Use fluorogenic substrates (e.g., FRET-based assays) to measure inhibition kinetics (IC₅₀) at varying concentrations (1 nM–100 µM) .
- Control experiments : Include positive controls (e.g., established inhibitors) and assess non-specific binding via thermal shift assays .
Advanced Research Questions
Q. How can contradictory data between in vitro enzyme inhibition and cellular activity studies be reconciled?
- Orthogonal assays : Combine biochemical assays with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Solubility analysis : Address discrepancies caused by poor cellular permeability (e.g., logP ~2.5) via LC-MS quantification of intracellular compound levels .
- Metabolite profiling : Use HPLC-MS to identify inactive metabolites that may arise from esterase-mediated cleavage of the Boc group .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Prodrug derivatives : Replace the carboxylic acid with methyl esters or amino acid conjugates to enhance solubility, with enzymatic cleavage restoring activity .
- Salt formation : Sodium or lysine salts of the carboxylic acid group improve solubility (>10 mg/mL in PBS) while maintaining inhibitory potency .
- Structural analogs : Introduce polar substituents (e.g., hydroxyl groups) at non-critical positions (e.g., C6) guided by molecular docking .
Q. Which computational methods predict binding interactions with target enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the spirocyclic core and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
- MD simulations : Run 100-ns simulations to assess binding stability and identify conformational changes in the enzyme-compound complex .
- Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs and validate predictions with experimental IC₅₀ data .
Data Contradiction Analysis
Q. How should researchers address variability in reported IC₅₀ values across studies?
- Assay standardization : Normalize protocols for buffer pH, ionic strength, and enzyme concentration to minimize inter-lab variability .
- Batch analysis : Compare compound purity (e.g., HPLC ≥95%) and stereochemical integrity (e.g., chiral HPLC) across studies .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers and correlate structural features (e.g., substituent electronegativity) with activity trends .
Methodological Resources
- Synthetic protocols : Refer to patents for stepwise procedures on Boc-group installation and spirocyclic ring closure .
- Characterization data : Cross-reference PubChem entries (CID: 124704784) for validated spectral profiles .
- Biological datasets : Explore enzyme-specific databases (e.g., BRENDA) for inhibition benchmarks of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
